molecular formula C10H16N2O2S B1439940 Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate CAS No. 1211511-83-9

Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate

Cat. No. B1439940
M. Wt: 228.31 g/mol
InChI Key: BBKAJPAGUWSCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate, also known as EDTA, is a chelating agent used in a variety of scientific research applications. It is a white, odorless, water-soluble powder that is commonly used as a preservative in food and cosmetics. EDTA has a wide range of applications in the laboratory, including the synthesis of compounds, the extraction of proteins and nucleic acids, and the purification of proteins and enzymes. EDTA has also been used in the medical field for its ability to chelate metal ions, which can be used to treat heavy metal poisoning.

Scientific research applications

  • Synthesis of Thiazoles and Pyrazolo[1,5-a]pyrimidines: Abdelhamid and Afifi (2010) described the synthesis of various thiazole derivatives, including those containing the antipyrine moiety, by treating a specific thiazole compound with halo ketones or halo esters (Abdelhamid & Afifi, 2010).

  • Transformation into Thiazolo[5,4-c]pyridine-7-carboxylates: Albreht et al. (2009) reported the transformation of a related thiazole compound with aromatic amines and hydrazines to produce substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009).

  • Synthesis of Isoxazolone Derivatives: Farahi, Nowrouzi, and Irajzadeh (2018) described the synthesis of isoxazolone derivatives using ethyl acetoacetate, which is structurally similar to Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate, in the presence of a protic ionic compound (Farahi, Nowrouzi, & Irajzadeh, 2018).

  • Interaction with Human Serum Albumin: Moghadam et al. (2017) investigated the interaction of a similar thiazole derivative with human serum albumin, finding that it can denature the protein and bind with positive cooperativity (Moghadam, Saidifar, Rostami-Charati, Hossaini, & Ghadamgahi, 2017).

  • Synthesis of Benzothiazole Derivatives: Yavari, Amirahmadi, and Halvagar (2017) conducted a study on the synthesis of benzothiazole derivatives, which are chemically related to Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate (Yavari, Amirahmadi, & Halvagar, 2017).

properties

IUPAC Name

ethyl 2-[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-14-10(13)5-8-7-15-9(11-8)6-12(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKAJPAGUWSCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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